N-(4-Ethyl-phenyl)-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide
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Overview
Description
N-(4-Ethyl-phenyl)-N’-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethyl-phenyl)-N’-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide typically involves multiple steps, starting with the preparation of the furan-2-carbonyl-piperazine intermediate. This intermediate is then reacted with an ethyl-substituted aromatic amine and oxalyl chloride to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethyl-phenyl)-N’-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(4-Ethyl-phenyl)-N’-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-Ethyl-phenyl)-N’-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-phenyl)-N’-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide
- N-(4-Propyl-phenyl)-N’-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide
- N-(4-Isopropyl-phenyl)-N’-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide
Uniqueness
N-(4-Ethyl-phenyl)-N’-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-2-16-5-7-17(8-6-16)23-20(27)19(26)22-9-10-24-11-13-25(14-12-24)21(28)18-4-3-15-29-18/h3-8,15H,2,9-14H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXYIGHSPALQEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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